molecular formula C15H13BrClNO3 B3657004 3-bromo-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide

3-bromo-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide

Cat. No.: B3657004
M. Wt: 370.62 g/mol
InChI Key: WBOXSBWXBLISQE-UHFFFAOYSA-N
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Description

3-bromo-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide typically involves the following steps:

    Chlorination: The addition of a chlorine atom to the phenyl ring.

    Methoxylation: The attachment of methoxy groups to the benzene rings.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions.

    Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide.

    Electrophilic Substitution: Reagents like sulfuric acid or nitric acid.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield different substituted benzamides, while oxidation may produce quinones.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic compounds.

Biology:

    Biological Activity Studies: Investigated for potential biological activities, including antimicrobial and anticancer properties.

Medicine:

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

Industry:

    Material Science:

Mechanism of Action

The mechanism of action of 3-bromo-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The presence of halogen and methoxy groups can influence its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 3-bromo-N-(5-chloro-2-methoxyphenyl)-2-thiophenecarboxamide
  • 3-bromo-N-(3-chloro-4-methoxyphenyl)-2-thiophenecarboxamide
  • 3-bromo-N-(2-chlorophenyl)-2-thiophenecarboxamide

Uniqueness: 3-bromo-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide is unique due to the specific arrangement of bromine, chlorine, and methoxy groups, which can influence its chemical reactivity and potential applications. The comparison with similar compounds highlights differences in structure that can lead to variations in properties and uses.

Properties

IUPAC Name

3-bromo-N-(5-chloro-2-methoxyphenyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO3/c1-20-13-5-3-9(7-11(13)16)15(19)18-12-8-10(17)4-6-14(12)21-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBOXSBWXBLISQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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